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C.I. Food Black 2 - 2118-39-0

C.I. Food Black 2

Catalog Number: EVT-366916
CAS Number: 2118-39-0
Molecular Formula: C26H19N5NaO13S4
Molecular Weight: 760.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Synthesis Analysis

The formation of C.I. Food Black 2 involves a series of stages: chain elongation, branching, cyclization, and ring densification, leading to the final formation of the pigment. This process is complex, involving polymerization of small carbon species and leading to a structure of folded graphite layers.

Molecular Structure Analysis

C.I. Food Black 2 is characterized by its molecular structure consisting of folded graphite layers. This structure is determined by the stages of its synthesis process, which include chain elongation, cyclization, and the densification of rings. These structural characteristics contribute to its pigmenting properties and stability.

Chemical Reactions Analysis

As a form of carbon black, C.I. Food Black 2 participates in various chemical reactions due to its surface chemistry. It interacts with surface oxides and can undergo functionalization through reaction with free organic radicals.

Physical And Chemical Properties Analysis

The physical properties of C.I. Food Black 2, such as its insolubility and pigmenting efficiency, are attributed to its molecular structure and surface chemistry. It remains insoluble under most conditions and contributes to the coloration of food and cosmetic products effectively without altering their chemical properties. The chemical properties of C.I. Food Black 2, including its reactivity and stability, are influenced by its molecular structure and the presence of surface functional groups.

Source and Classification

C.I. Food Black 2 is classified as an azo dye due to the presence of one or more azo groups (-N=N-) in its molecular structure. Azo dyes are characterized by their vivid colors and are widely used in various industries due to their ability to form covalent bonds with substrates, which enhances their stability and effectiveness as colorants . This compound is primarily derived from the diazotization of aromatic amines, specifically 4-aminobenzenesulfonic acid, followed by coupling reactions with naphthalene derivatives.

Synthesis Analysis

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Food Black 2 involves a series of diazotization and coupling reactions:

  1. Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid using sodium nitrite in hydrochloric acid at low temperatures (around 0 °C) to produce the diazonium salt.
  2. Coupling: The diazonium salt is then coupled with 1-naphthol-4-sulfonic acid to form an intermediate product.
  3. Further Diazotization and Coupling: This intermediate undergoes another round of diazotization followed by coupling with 2,7-naphthalenedisulfonic acid to yield C.I. Food Black 2.

The industrial production typically employs batch processes under controlled conditions to maximize yield and purity.

Molecular Structure Analysis

C.I. Food Black 2 has a complex molecular structure characterized by multiple sulfonic acid groups and azo linkages that contribute to its color properties:

  • Molecular Formula: C₁₈H₁₄N₄Na₄O₈S₄
  • Molecular Weight: Approximately 502.5 g/mol
  • Structural Features: The presence of two naphthalene units connected by azo linkages allows for extensive conjugation, which is essential for its light absorption properties.

Spectroscopic techniques such as UV-visible spectroscopy and nuclear magnetic resonance spectroscopy are commonly used to characterize the molecular structure and confirm the presence of functional groups .

Chemical Reactions Analysis

Types of Reactions

C.I. Food Black 2 can undergo various chemical reactions:

  1. Oxidation: Under strong oxidative conditions, the azo bonds can break down, leading to smaller aromatic compounds.
  2. Reduction: The compound can be reduced to form aromatic amines, which are useful intermediates in further chemical synthesis.
  3. Substitution: The sulfonic acid groups can participate in substitution reactions under basic conditions, allowing modifications to the dye’s properties.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate or hydrogen peroxide.
  • Reducing Agents: Sodium dithionite or zinc dust in acidic environments.
  • Substitution Nucleophiles: Various nucleophiles can be employed depending on the desired modification.
Mechanism of Action

Target of Action

The primary target of C.I. Food Black 2 is visual perception; it enhances the aesthetic appeal of food products and other applications through its color properties.

Mode of Action

The mechanism involves the interaction of C.I. Food Black 2 with light, where specific wavelengths are absorbed due to its structural characteristics. The azo groups play a crucial role in this interaction, contributing to the dye's ability to absorb visible light and thus imparting a black color.

Physical and Chemical Properties Analysis

C.I. Food Black 2 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a brown-to-black powder.
  • Solubility: Soluble in water; solubility may vary depending on pH.
  • Stability: Exhibits good stability under various conditions but may degrade under extreme oxidative conditions.
  • Light Fastness: Generally shows good light fastness but can vary based on specific formulations and applications .
Applications

C.I. Food Black 2 is utilized across various industries:

  1. Food Industry: Used as a colorant in processed foods to enhance visual appeal.
  2. Cosmetics: Incorporated into cosmetics for pigmentation purposes.
  3. Textiles: Employed in dyeing fabrics due to its vivid coloration and stability.
  4. Pharmaceuticals: Occasionally used in formulations where color differentiation is necessary.

The versatility of C.I. Food Black 2 makes it a valuable compound across these sectors, contributing significantly to product aesthetics and consumer acceptance .

Properties

CAS Number

2118-39-0

Product Name

C.I. Food Black 2

IUPAC Name

tetrasodium;6-amino-4-hydroxy-3-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2,7-disulfonate

Molecular Formula

C26H19N5NaO13S4

Molecular Weight

760.7 g/mol

InChI

InChI=1S/C26H19N5O13S4.Na/c27-20-12-18-13(9-23(20)47(39,40)41)10-24(48(42,43)44)25(26(18)32)31-30-22-8-7-21(17-6-5-16(11-19(17)22)46(36,37)38)29-28-14-1-3-15(4-2-14)45(33,34)35;/h1-12,32H,27H2,(H,33,34,35)(H,36,37,38)(H,39,40,41)(H,42,43,44);

InChI Key

ZSRKJGSFDBOHMU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)[O-])S(=O)(=O)[O-])N)O)S(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Synonyms

Food Black 2;CI 27755

Canonical SMILES

C1=CC(=CC=C1N=NC2=C3C=CC(=CC3=C(C=C2)N=NC4=C(C5=CC(=C(C=C5C=C4S(=O)(=O)O)S(=O)(=O)O)N)O)S(=O)(=O)O)S(=O)(=O)O.[Na]

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